molecular formula C23H28F2N4O2 B563589 リスペリドン E-オキシム CAS No. 691007-09-7

リスペリドン E-オキシム

カタログ番号: B563589
CAS番号: 691007-09-7
分子量: 430.5 g/mol
InChIキー: BRCINVRBDDVLDW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Risperidone Z-oxime is a chemical compound with the following systematic name: 3- [2- [4- (6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4 H -pyrido [1,2- a ]pyrimidin-4-one . Its molecular formula is C₂₃H₂₇FN₄O₂ , and it has a molar mass of approximately 410.48 g/mol .


Molecular Structure Analysis

The molecular structure of Risperidone Z-oxime consists of a pyrido[1,2-a]pyrimidin-4-one core with a piperidine ring and a fluorinated benzisoxazole moiety. The oxime functional group is attached to the piperidine nitrogen. The overall structure contributes to its pharmacological properties and interactions .


Chemical Reactions Analysis

Risperidone Z-oxime may undergo various chemical reactions, including hydrolysis, oxidation, and photolysis. Stability-indicating high-performance liquid chromatography (HPLC) methods can be employed to assess its degradation under different stress conditions .


Physical and Chemical Properties Analysis

  • Spectroscopic Properties : Infrared absorption bands can provide additional structural information .

科学的研究の応用

医薬品化学における役割

リスペリドン E-オキシムなどのオキシムは、医薬品化学において重要なクラスです。 それらは、有機リン系殺虫剤(OP)の解毒剤、医薬品、およびいくつかの薬理学的誘導体の合成のための中間体としての幅広い用途で知られています . オキシムの立体異性体は重要な薬理学的特性を持ち、研究によりZ異性体がE異性体よりも安定していて優勢であることが明らかになりました .

有機リン系殺虫剤中毒に対する解毒剤

オキシムは、神経剤に対する解毒剤として作用する能力のために、広く人気を得ています。 これは、アセチルコリンエステラーゼ(AChE)という酵素を活性化する能力によって達成されます . 有機リン系殺虫剤の中毒は、毎年約100万件の中毒事件が発生し、世界中で少なくとも20,000人の死亡につながっており、人類にとって大きな脅威であり続けています .

抗菌特性

オキシム系セファロスポリンは、グラム陽性菌およびグラム陰性菌病原体に対して、改善された有効性と幅広い抗菌活性を備えた重要な薬物クラスとして登場しました .

抗真菌特性

リスペリドン E-オキシムを含むオキシムは、抗真菌活性で知られています .

抗炎症特性

オキシムは、抗炎症活性で知られています .

抗酸化特性

オキシムは、抗酸化活性でも知られています .

抗がん特性

オキシムは、潜在的な抗がん活性について研究されてきました .

統合失調症治療における役割

リスペリドン E-オキシムは、市販のリスペリドン製剤に見られる潜在的な不純物です <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634641-214.50615457l-5.362

作用機序

Target of Action

Risperidone E-Oxime, also known as Risperidone, primarily targets dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . These receptors play crucial roles in various neurological and psychological processes. The D2 receptors are involved in motor activity, motivation, and reward, while the 5-HT2A receptors are implicated in various functions including mood regulation, anxiety, and cognition .

Mode of Action

Risperidone E-Oxime acts as an antagonist at both dopaminergic D2 and serotonergic 5-HT2A receptors . This means it binds to these receptors and inhibits their activity. The drug has a higher affinity for 5-HT2A receptors, binding to them 10-20 times more strongly than to D2 receptors . This dual antagonism is thought to reduce overactivity in certain brain pathways, thereby alleviating symptoms of mental health disorders .

Biochemical Pathways

Risperidone E-Oxime’s action on D2 and 5-HT2A receptors affects several biochemical pathways. By inhibiting D2 receptors, it reduces the overactivity of central mesolimbic pathways, which are associated with positive symptoms of schizophrenia such as hallucinations and delusions . By blocking 5-HT2A receptors, it modulates the activity of mesocortical pathways, which are linked to the negative and cognitive symptoms of schizophrenia . Additionally, risperidone has been shown to normalize increased inflammatory parameters and restore anti-inflammatory pathways in models of neuroinflammation .

Pharmacokinetics

It is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, to its active metabolite, 9-hydroxyrisperidone . The elimination of 9-hydroxyrisperidone is decreased with age . The pharmacokinetics of risperidone and 9-hydroxyrisperidone show high interindividual variability, which is partly explained by genetic polymorphisms in the CYP2D6 gene .

Result of Action

The antagonism of D2 and 5-HT2A receptors by Risperidone E-Oxime leads to a reduction in the symptoms of mental health disorders such as schizophrenia and bipolar disorder . By reducing overactivity in certain brain pathways, it can alleviate hallucinations, delusions, mood disturbances, and other symptoms associated with these conditions .

Action Environment

The action of Risperidone E-Oxime can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by factors such as the patient’s age, liver function, and genetic makeup . Furthermore, the drug’s efficacy and stability may be influenced by factors such as the patient’s adherence to medication, diet, and concomitant use of other medications .

生化学分析

Biochemical Properties

Risperidone E-Oxime interacts with various enzymes and proteins. It is primarily metabolized by cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone . The plasma drug concentrations vary hugely among individuals, and are associated with the CYP2D6 phenotypes .

Cellular Effects

Risperidone E-Oxime, like its parent compound risperidone, has effects on various types of cells and cellular processes. It is known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Risperidone E-Oxime exerts its effects at the molecular level through various mechanisms. It is thought to reduce overactivity in the brain through inhibition of dopaminergic D2 receptors and serotonergic 5-HT2A receptors .

Temporal Effects in Laboratory Settings

The effects of Risperidone E-Oxime over time in laboratory settings have been observed. Studies have shown that the plasma levels of Risperidone E-Oxime have great inter- and intraindividual variations .

Dosage Effects in Animal Models

In animal models, the effects of Risperidone E-Oxime vary with different dosages. Low doses of risperidone resulted in control levels of vacuous chewing movements (VCMs) after 6 months of treatment, whereas high doses of risperidone produced VCM in the same range as haloperidol .

Metabolic Pathways

Risperidone E-Oxime is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Risperidone Z-oxime involves the conversion of Risperidone to its corresponding oxime derivative. This can be achieved through a reaction between Risperidone and hydroxylamine hydrochloride in the presence of a base. The resulting Risperidone oxime can then be selectively converted to the Z-isomer through a reductive amination reaction using sodium cyanoborohydride and acetic acid.", "Starting Materials": [ "Risperidone", "Hydroxylamine hydrochloride", "Base", "Sodium cyanoborohydride", "Acetic acid" ], "Reaction": [ "Step 1: Dissolve Risperidone and hydroxylamine hydrochloride in a suitable solvent and add a base such as triethylamine. Stir the mixture at room temperature for several hours to allow for the oximation reaction to occur.", "Step 2: Extract the Risperidone oxime product and purify it using standard chromatography techniques.", "Step 3: Dissolve the Risperidone oxime in a mixture of acetic acid and water and add sodium cyanoborohydride. Stir the mixture at room temperature for several hours to allow for the reductive amination reaction to occur.", "Step 4: Purify the resulting Risperidone Z-oxime product using standard chromatography techniques." ] }

CAS番号

691007-09-7

分子式

C23H28F2N4O2

分子量

430.5 g/mol

IUPAC名

3-[2-[4-[C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C23H28F2N4O2/c1-15-18(23(30)29-10-3-2-4-21(29)26-15)9-13-28-11-7-16(8-12-28)22(27-31)19-6-5-17(24)14-20(19)25/h5-6,14,16,31H,2-4,7-13H2,1H3

InChIキー

BRCINVRBDDVLDW-UHFFFAOYSA-N

異性体SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)/C(=N/O)/C4=C(C=C(C=C4)F)F

SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F

正規SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F

外観

Assay:≥98%A solid

同義語

3-[2-[4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; 

製品の起源

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 7.0 g (0.0143 mole) of 3-[2-[4-(2,4-difluoro-benzoyl)-piperidino]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, 70 ml of pyridine, 5.4 g (0.0777 mole) of hydroxylamine hydrochloride and 100 ml of ethanol 1.6 g (0.0286 mole) of potassium hydroxide are added. The reaction mixture is heated to boiling for 10 hours, cooled to room temperature and the solvent is removed in vacuo. To the residue 100 ml of water are added and the mixture is extracted with 100 ml of dichloromethane. The organic phase is washed twice with 50 ml of water each, dried over anhydrous magnesium sulfate and evaporated. The residual crude product is recrystallized from ethyl acetate. Thus 4.2 g of 3-[2-[4-[(2,4-difluorophenyl)-(hydroxyimino)-methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one are obtained. Yield 65.1%. According to HPLC analysis the purity of the product is 97.2%.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 36.0 g (0.16 mole) of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in 800 ml of acetonitrile 44.3 g of 4-(2,4-difluoro-benzoyl)-piperidine-oxime-hydrochloride, 33.6 g of sodium hydrogen carbonate and 0.66 g (4 millimoles) of potassium iodide are added. The reaction mixture is refluxed for 5 hours, cooled to room temperature and the solvent is removed in vacuo. The residue is taken up in 700 ml of water and extracted twice with 600 ml of dichloromethane each. The combined organic layers are dried over sodium sulfate and evaporated in vacuo. Thus 63.7 g of the title compound are obtained. Yield 92.5%. M.p.: 180-183° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0.66 g
Type
catalyst
Reaction Step One
Yield
92.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Risperidone Z-oxime
Reactant of Route 2
Risperidone Z-oxime
Reactant of Route 3
Risperidone Z-oxime
Reactant of Route 4
Reactant of Route 4
Risperidone Z-oxime
Reactant of Route 5
Risperidone Z-oxime
Reactant of Route 6
Risperidone Z-oxime

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。